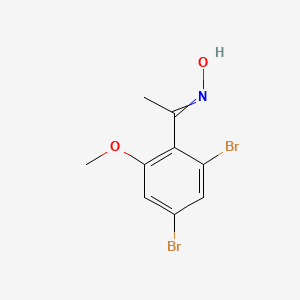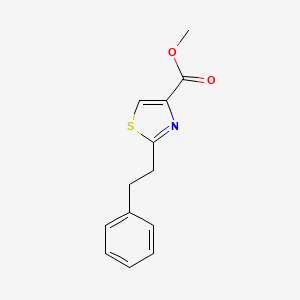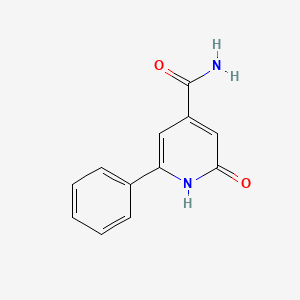
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol is a fluorinated quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The incorporation of fluorine atoms into the quinazoline structure enhances its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid with appropriate reagents . Another approach is the palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines . These methods typically require specific reaction conditions, such as the presence of a base or a catalyst, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as activated carbon fiber-supported palladium, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reductive cyclization can be used to transform related compounds into quinazolin-4-ol derivatives.
Substitution: Nucleophilic substitution reactions involving the fluorine atoms can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, palladium catalysts for carbonylation, and bases such as potassium hydroxide for cyclization .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites . The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Another fluorinated quinazoline derivative with similar biological activities.
2,3,4-Trichloro-6,7-difluoroquinolone: A related compound with distinct chemical properties due to the presence of chlorine atoms.
Uniqueness
5,7-Difluoro-2-(trifluoromethyl)quinazolin-4-ol is unique due to its specific substitution pattern, which enhances its stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H3F5N2O |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
5,7-difluoro-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H3F5N2O/c10-3-1-4(11)6-5(2-3)15-8(9(12,13)14)16-7(6)17/h1-2H,(H,15,16,17) |
InChI Key |
GNPJZMQCOVLRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(NC2=O)C(F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)


![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)




![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)
![2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)

